molecular formula C7H7IO2 B182381 2-Iodo-3-methoxyphenol CAS No. 121980-50-5

2-Iodo-3-methoxyphenol

Cat. No.: B182381
CAS No.: 121980-50-5
M. Wt: 250.03 g/mol
InChI Key: DLVPKRMLAXQBGK-UHFFFAOYSA-N
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Description

2-Iodo-3-methoxyphenol is an organic compound with the molecular formula C7H7IO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by iodine and methoxy groups

Scientific Research Applications

2-Iodo-3-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its phenolic structure.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals due to its unique reactivity.

Future Directions

Research on 2-Iodo-3-methoxyphenol and related compounds is ongoing. For instance, Shakhmaev and co-workers have developed an efficient protocol for the synthesis of ethyl 5-phenylpent-2-en-4-ynoate by olefination-dehydrohalogenation of 2-iodo-3-phenylprop-2-enal obtained by the reaction between cinnamaldehyde and molecular iodine in the presence of 4-(dimethylamino)pyridine (DMAP) as the catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-methoxyphenol typically involves the iodination of 3-methoxyphenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which acts as the electrophile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the phenolic hydroxyl group is oxidized to a quinone structure.

    Reduction: The iodine atom can be reduced to a hydrogen atom, converting the compound back to 3-methoxyphenol.

    Substitution: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base to facilitate the substitution reaction.

Major Products:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of 3-methoxyphenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Iodo-3-methoxyphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

    2-Iodo-5-methoxyphenol: Similar structure but with the methoxy group at a different position.

    3-Iodo-4-methoxyphenol: Another isomer with different substitution patterns.

    2-Bromo-3-methoxyphenol: Bromine instead of iodine, affecting reactivity and biological activity.

Uniqueness: 2-Iodo-3-methoxyphenol is unique due to the specific positioning of the iodine and methoxy groups, which can influence its chemical reactivity and biological interactions. The presence of iodine can enhance the compound’s ability to participate in halogen bonding, which is less common in its brominated or chlorinated analogs.

Properties

IUPAC Name

2-iodo-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVPKRMLAXQBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555945
Record name 2-Iodo-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121980-50-5
Record name 2-Iodo-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene (Intermediate 46, 16.2 g, 55.1 mmol) in dichloromethane (100 ml, SCRC) was bubbled HCl (g) for 30 mins. TLC showed that the reaction was completed. The reaction mixture was poured into an aqueous saturated solution of NaHCO3 (200 ml,) and extracted with dichloromethane (3×200 ml, SCRC). The combined organic layers were dried, evaporated and purified by column chromatography on silica gel (EtOAc:PE=1:50) to afford the title compound as a yellow liquid (10.3 g).
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16.2 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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100 mL
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 2-iodo-3-methoxyphenol in the synthesis of NAPhePHOS?

A1: this compound serves as a key building block in the synthesis of NAPhePHOS []. It participates in a copper(I)-promoted coupling reaction with 1-iodonaphthol, which are connected by a chiral tether [(R,R)-2,4-pentanediol]. This reaction is crucial because it forms the biaryl backbone of NAPhePHOS and the choice of this compound contributes to the unsymmetrical structure of the final ligand. This asymmetry is what differentiates NAPhePHOS from other similar diphosphines and is being investigated for its influence on catalytic properties.

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